Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone is classified as a synthetic cannabinoid. These compounds are designed to mimic the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC) by binding to cannabinoid receptors in the brain and body.
The synthesis of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone typically involves the modification of existing structures related to JWH-018. A common method includes the reaction of naphthalene derivatives with benzimidazole precursors under specific conditions to facilitate the formation of the desired methanone structure.
The molecular structure of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone features a naphthalene ring system attached to a benzimidazole moiety through a methanone linkage.
This structure allows for significant interaction with cannabinoid receptors, contributing to its pharmacological activity.
Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone participates in various chemical reactions typical for synthetic cannabinoids, including:
The mechanism of action for naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone involves its interaction with cannabinoid receptors:
Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 342.43 g/mol |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in biological systems and its potential applications.
Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone has several scientific applications:
The compound naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone represents a structural departure from classical synthetic cannabinoids. Its core integrates a benzo[d]imidazole ring linked via a methanone bridge to a naphthalene system. The benzo[d]imidazole moiety comprises a fused benzene and imidazole ring, where the pentyl chain (–C₅H₁₁) attaches to the nitrogen (N1) of the imidazole. The methanone linker (–CO–) bridges the C2 position of the imidazole to the C1 position of naphthalene, yielding a planar configuration that optimizes receptor interactions [1] [2].
Key structural features include:
Table 1: Core Scaffold Comparison of Synthetic Cannabinoids
Scaffold Type | Core Structure | Linker Chemistry | Receptor Affinity (Ki, nM) |
---|---|---|---|
Benzo[d]imidazole | Benzo[d]imidazole-Naphthalene | Methanone | 8.5–14.3 [10] |
Indole-3-carboxamide | Indole-Adamantyl | Carboxamide | 2.1–5.8 [10] |
3-Naphthoylindazole | Indazole-Naphthalene | Methanone | 4.4–54.9 [10] |
Positional isomerism profoundly influences the pharmacological profile of this compound. The "2-naphthoyl" designation specifies that the methanone linker attaches to the C2 of the benzo[d]imidazole, distinguishing it from C4/C5-regioisomers. This C2 linkage enforces a linear conformation, optimizing orientation within the CB1 receptor’s lipophilic pocket [2] [6].
Notably, naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone (Compound 2 in forensic literature) was identified alongside its 5-fluoropentyl analogue (FUBIMINA, Compound 3) in smoke mixtures. Analytical characterization confirmed these as the inaugural representatives of the 2-naphthoylbenzoimidazole class, unrecognized prior to 2013 [2]. Key distinctions from isomers include:
Table 2: Impact of Positional Isomerism on Physicochemical Properties
Isomer Attachment Site | Carbonyl Stretch (cm⁻¹) | CB1 Affinity (Ki, nM) | Metabolic Stability |
---|---|---|---|
Benzo[d]imidazole-C2 | 1,670–1,680 | 8.5–14.3 [10] | Moderate (t₁/₂ = 45 min) |
Benzo[d]imidazole-C4/C5 | 1,650–1,660 | >100 [10] | Low (t₁/₂ < 20 min) |
Indole-C3 | 1,685–1,700 | 4.4–5.8 [10] | Low (t₁/₂ = 25 min) |
The benzo[d]imidazole core differentiates this compound from the prevalent 3-naphthoylindazoles (e.g., THJ-018). Structurally, benzo[d]imidazole contains an additional fused benzene ring compared to indazole, increasing molecular weight (342.43 g/mol vs. 327.41 g/mol for THJ-018) and polar surface area [1] [2].
Pharmacological comparisons reveal:
Functionally, both classes activate extracellular signal-regulated kinases (ERK) via CB1 agonism, confirming shared signaling pathways despite scaffold differences [10].
Table 3: Pharmacological Comparison with Analogous Scaffolds
Parameter | 2-Naphthoylbenzo[d]imidazole | 3-Naphthoylindazole | 3-Naphthoylindole |
---|---|---|---|
Core Structure | Benzo[d]imidazole | Indazole | Indole |
Representative Compound | FUBIMINA (Fluorinated analogue) | THJ-018 | JWH-018 |
CB1 Affinity (Ki, nM) | 8.5–14.3 [10] | 0.5–5.0 [10] | 4.4 [10] |
Dominant Metabolic Pathway | Naphthalene hydroxylation | Indazole N-dealkylation | Indole epoxidation |
ERK Activation Efficacy | 85–92% of JWH-018 [10] | 95–110% | 100% (Reference) |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: